molecular formula C10H18O4 B11961090 1,3-Bis(2,3-epoxypropoxy)butane CAS No. 3332-48-7

1,3-Bis(2,3-epoxypropoxy)butane

Cat. No.: B11961090
CAS No.: 3332-48-7
M. Wt: 202.25 g/mol
InChI Key: JROOCDXTPKCUIO-UHFFFAOYSA-N
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Description

1,3-Bis(2,3-epoxypropoxy)butane, also known as 1,4-bis(2,3-epoxypropoxy)butane, is a chemical compound with the molecular formula C10H18O4. It is a type of diglycidyl ether, which is commonly used in the production of epoxy resins. This compound is characterized by the presence of two epoxy groups, making it highly reactive and suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,3-epoxypropoxy)butane can be synthesized through the reaction of 1,4-butanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction involves the formation of an intermediate chlorohydrin, which is then dehydrochlorinated to form the epoxy groups .

Industrial Production Methods

In industrial settings, the production of this compound typically involves continuous processes with controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,3-epoxypropoxy)butane undergoes various chemical reactions, primarily due to the presence of its epoxy groups. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include polyols, which are used in the production of polyurethanes, and cross-linked epoxy resins .

Mechanism of Action

The mechanism of action of 1,3-Bis(2,3-epoxypropoxy)butane primarily involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to ring-opening and the formation of covalent bonds with other molecules. This reactivity is harnessed in the formation of cross-linked polymer networks, which provide mechanical strength and chemical resistance to the resulting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2,3-epoxypropoxy)butane is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it particularly suitable for applications requiring high-performance materials with excellent mechanical and chemical properties .

Properties

CAS No.

3332-48-7

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)butan-2-yloxymethyl]oxirane

InChI

InChI=1S/C10H18O4/c1-8(12-5-10-7-14-10)2-3-11-4-9-6-13-9/h8-10H,2-7H2,1H3

InChI Key

JROOCDXTPKCUIO-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCC1CO1)OCC2CO2

Origin of Product

United States

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